(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one
Description
This compound is a substituted indol-2-one derivative featuring a (3Z)-configured ethylidene bridge linked to a 3,4-dimethoxyphenyl ketone group and a 5-fluoro substitution on the indole core. The 3,4-dimethoxy groups likely enhance electron-donating effects, while the 5-fluoro substitution may influence metabolic stability and target binding .
Properties
IUPAC Name |
(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-23-16-6-3-10(7-17(16)24-2)15(21)9-13-12-8-11(19)4-5-14(12)20-18(13)22/h3-9H,1-2H3,(H,20,22)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWUEIJLNYTPG-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one, commonly referred to as a derivative of indole, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a dimethoxyphenyl group, contributing to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , and it features several functional groups that are significant for its biological activity. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity in various compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against various cancer cell lines in vitro.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological mechanisms underlying the activities of this compound involve several pathways:
- Inhibition of Cell Cycle Progression : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It has been observed to activate apoptotic pathways in malignant cells, promoting programmed cell death.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression and inflammation, such as NF-kB and MAPK pathways.
Antitumor Activity
A study conducted by researchers at [source] demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
Antioxidant Effects
In another investigation published in [source], the compound was tested for its antioxidant capacity using the DPPH assay. Results indicated a notable scavenging activity with an IC50 value of 15 µM, suggesting its potential as a natural antioxidant agent.
Anti-inflammatory Properties
A recent study highlighted its anti-inflammatory effects in a mouse model of acute inflammation. The administration of this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups [source].
Data Tables
| Biological Activity | Test System | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Cells | 12 µM | [source] |
| Antioxidant | DPPH Assay | 15 µM | [source] |
| Anti-inflammatory | Mouse Model | N/A | [source] |
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The following table highlights structural differences between the target compound and its analogs:
Electronic and Steric Effects
- Phenyl Substituents : The 3,4-dimethoxy groups provide strong electron-donating effects, enhancing resonance stabilization. In contrast, the 2-fluoro-4-methoxy analog introduces steric hindrance near the fluorine, possibly reducing target accessibility.
- Heterocyclic Modifications: Thiazolidinone-containing analogs introduce sulfur atoms, which may alter redox properties and hydrogen-bonding interactions compared to the oxoethylidene bridge in the target compound.
Pharmacological and Physicochemical Implications
Bioactivity Trends
- Kinase Inhibition : Indol-2-one derivatives with methoxy and halogen substitutions often exhibit kinase inhibitory activity. The target compound’s 3,4-dimethoxy groups may enhance interactions with ATP-binding pockets, as seen in similar isatin derivatives .
- Metabolic Stability : The 5-fluoro substitution likely reduces oxidative metabolism compared to 5-chloro analogs, prolonging half-life .
- Solubility: Thiazolidinone-containing analogs may exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas the target compound’s methoxy groups improve solubility .
Comparative Data Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Optimize reaction conditions using palladium-catalyzed cross-coupling or condensation reactions. Key factors include:
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalyst loading : Test Pd(PPh₃)₄ at 2–5 mol% to improve coupling efficiency.
- Precursor purity : Ensure fluorinated starting materials (e.g., 5-fluoro-2-hydroxybenzaldehyde derivatives) are ≥97% pure to minimize side reactions .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the Z-configuration and tautomeric forms by growing single crystals in ethanol/water mixtures and analyzing with synchrotron radiation .
- NMR spectroscopy : Use ¹⁹F-NMR to confirm fluorine substitution and 2D-COSY to assign indole proton coupling patterns.
- HRMS : Validate molecular weight with electrospray ionization (ESI) in positive ion mode .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of reactive intermediates.
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using vermiculite .
Q. How does the choice of fluorinated precursors impact synthesis efficiency?
- Methodological Answer : Fluorine position and electron-withdrawing effects influence reactivity. For example:
- 5-Fluoro-2,4-dimethoxybenzaldehyde (CAS 394-32-1) enhances regioselectivity in indole ring formation due to meta-directing fluorine .
- Avoid ortho-fluorinated aldehydes, as steric hindrance reduces coupling yields .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in electrophilic substitutions on the indole ring?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C-4 vs. C-6 of indole).
- Molecular Operating Environment (MOE) : Dock electrophiles (e.g., nitrosonium ions) to simulate attack trajectories. Validate with experimental HPLC-MS data .
Q. How to resolve contradictions in NMR data arising from tautomeric equilibria?
- Methodological Answer :
- Variable-temperature NMR : Acquire spectra at 25°C and −40°C to slow tautomer interconversion.
- Cross-validate with X-ray data : Compare keto-enol ratios in solution (NMR) vs. solid state (crystallography) .
Q. What strategies enable the study of biological target interactions via molecular docking?
- Methodological Answer :
- Protein Data Bank (PDB) : Retrieve structures of kinases or GPCRs (e.g., PDB ID 4ZUD) for docking.
- Induced-fit docking : Use Schrödinger Suite to model conformational changes upon ligand binding. Validate with SPR binding assays .
Q. How to ensure and confirm the Z-configuration of the ethylidene moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
